3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a pyridin-2-yl group at the 3-position. Its molecular formula is C₁₁H₁₁N₃O, with a molar mass of 201.22 g/mol . Synthesis typically involves reactions of 3-methylisoxazol-5-amine with halogenated ketones or alkynes under basic conditions, as demonstrated in the preparation of structurally related pyrrolo[3,2-d]isoxazole derivatives .
Initial studies highlight its cytotoxic efficacy against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with IC₅₀ values comparable to 5-fluorouracil but with reduced toxicity toward normal lung fibroblasts (WI-38) . This selectivity suggests a promising therapeutic window.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H9N3O/c1-2-5-11-8(3-1)9-7-4-6-12-10(7)14-13-9/h1-3,5,12H,4,6H2 |
InChI Key |
KQVYMCOWDMJNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are popular due to their versatility and efficiency.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For instance, the use of gold chloride (AuCl3) as a catalyst has been reported to produce substituted isoxazoles with high efficiency . Microwave-assisted synthesis is another method that has been explored for its potential to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as an anticancer agent, among other therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Findings :
- The pyridin-2-yl group in the target compound enhances selectivity for cancer cells over normal cells compared to methyl or bromothiophenyl substituents .
- Bromothiophenyl-substituted derivatives (e.g., CAS 603068-06-0) are prioritized for industrial use due to stability, whereas indol-3-yl analogs may require further biological evaluation .
Comparison with Pyrrolo[3,4-c]isoxazole Derivatives
Structural isomerism in the fused ring system significantly alters bioactivity:
Key Findings :
- The pyrrolo[3,4-c]isoxazole scaffold (e.g., 5-(4-chlorophenyl) derivative) exhibits fungicidal activity due to its planar 8-membered ring and stacking interactions in crystals .
- In contrast, the pyrrolo[3,2-d]isoxazole framework favors anticancer activity, likely due to enhanced π-π interactions with cellular targets via the pyridinyl group .
Substituent Effects on Enzyme Inhibition
Substituents on isoxazole derivatives modulate interactions with glutathione-dependent enzymes:
Key Findings :
- Bulky electron-withdrawing groups (e.g., bromine) enhance competitive inhibition by fitting into enzyme active sites .
- The pyridin-2-yl group’s basicity and hydrogen-bonding capacity may favor non-competitive inhibition (similar to 3-(4-nitrophenyl)isoxazole), but this requires experimental validation .
Biological Activity
3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound integrates a pyridine and isoxazole moiety, which contributes to its unique chemical properties and biological interactions. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for further pharmacological exploration.
- Molecular Formula : C10H9N3O
- Molecular Weight : 187.20 g/mol
The structure of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole allows for various synthetic modifications that can enhance its biological activity. The compound's synthesis typically involves cyclization reactions of appropriate precursors, such as the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds.
Anti-inflammatory Properties
Research indicates that 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole may inhibit enzymes involved in inflammatory pathways. In vitro studies have shown that it can modulate cytokine production and reduce inflammation markers in cell cultures. The compound's ability to interact with specific molecular targets within biological systems suggests a mechanism that could be harnessed for therapeutic applications in inflammatory diseases .
Anticancer Activity
A significant area of investigation has focused on the anticancer properties of this compound. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3). The following table summarizes the IC50 values of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole compared to standard anticancer agents:
| Compound | Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | HCT-116 | 6.3 | 5-Fluorouracil (5.2) |
| PC3 | 8.0 | ||
| Other derivatives | HCT-116 | 4.4 - 18.1 | |
| PC3 | 8.0 - 18.0 |
The compound demonstrated lower toxicity against normal cells (WI-38), indicating its potential for selective targeting of cancer cells while minimizing side effects associated with conventional chemotherapy .
Antimicrobial Activity
Preliminary studies also suggest that 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains in vitro, although further research is needed to elucidate the specific mechanisms and efficacy against various pathogens .
Case Studies
In a recent study involving a series of synthesized derivatives based on the pyrrolo[3,2-d]isoxazole framework, several compounds exhibited notable anticancer activity with IC50 values significantly lower than those of established chemotherapeutic agents. For instance, compounds derived from this scaffold were tested against HCT-116 and PC3 cell lines and showed promising results in terms of selective cytotoxicity and lower toxicity profiles compared to traditional treatments like 5-fluorouracil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
